

An In-depth Technical Guide on the Thermodynamic Properties of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-hydroxyhexanoate*

Cat. No.: *B142731*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **Methyl 3-hydroxyhexanoate**. Due to a notable lack of experimentally determined thermodynamic data in the current scientific literature, this document presents a compilation of physical properties sourced from available databases, alongside predicted thermodynamic data calculated using the reliable Joback group contribution method. This guide is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's thermodynamic behavior, crucial for process design, reaction optimization, and understanding its biological interactions. Detailed analogous experimental protocols for the determination of thermodynamic properties are also provided, alongside a visualization of a key signaling pathway relevant to the biological context of short-chain fatty acid esters.

Introduction

Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a beta-hydroxy ester with applications in the flavor and fragrance industries. Its structure, featuring both a hydroxyl and an ester functional group, also makes it a molecule of interest for chemical synthesis and potential biological activity. A thorough understanding of its thermodynamic properties, such as enthalpy

of formation, heat capacity, and Gibbs free energy, is fundamental for the design and optimization of chemical processes, as well as for predicting its stability and reactivity. This guide aims to bridge the current data gap by providing both compiled physical data and robustly estimated thermodynamic properties.

Physicochemical and Thermodynamic Data

The following tables summarize the available and estimated quantitative data for **Methyl 3-hydroxyhexanoate**.

Table 1: General and Physical Properties of Methyl 3-hydroxyhexanoate

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₃	--INVALID-LINK--
Molecular Weight	146.18 g/mol	--INVALID-LINK--
Boiling Point	220.00 to 221.00 °C @ 760.00 mm Hg	--INVALID-LINK--
Vapor Pressure (est.)	0.075 hPa @ 20°C; 0.1202 hPa @ 25°C	TGSC
Density	0.994-1.010 g/cm ³	--INVALID-LINK--
Refractive Index	1.410-1.440	--INVALID-LINK--
Solubility	Insoluble in water and fat	--INVALID-LINK--

Table 2: Predicted Thermodynamic Properties of Methyl 3-hydroxyhexanoate (Joback Method)

Property	Value	Unit
Normal Boiling Point (T _b)	482.15	K
Critical Temperature (T _c)	658.45	K
Critical Pressure (P _c)	3.45	MPa
Critical Volume (V _c)	504.0	cm ³ /mol
Enthalpy of Formation (Ideal Gas, 298.15 K)	-605.5	kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	-425.0	kJ/mol
Enthalpy of Vaporization at Normal Boiling Point (ΔH _{vap})	48.5	kJ/mol
Ideal Gas Heat Capacity (C _p) @ 298.15 K	250.8	J/(mol·K)
Ideal Gas Heat Capacity (C _p) @ 500 K	345.2	J/(mol·K)
Ideal Gas Heat Capacity (C _p) @ 800 K	450.1	J/(mol·K)

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution method and should be used as a reference pending experimental verification.

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for **Methyl 3-hydroxyhexanoate** is not readily available, the following protocols outline standard methodologies for determining the thermodynamic properties of similar liquid organic compounds. These can be adapted for the target molecule.

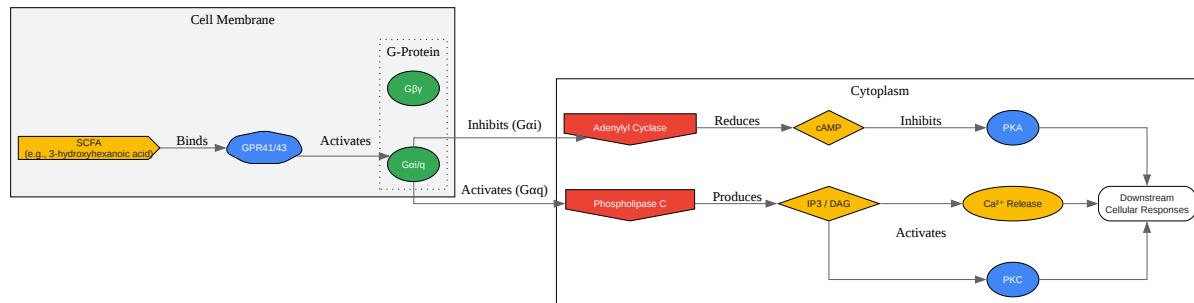
Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Objective: To determine the isobaric heat capacity (Cp) of liquid **Methyl 3-hydroxyhexanoate** as a function of temperature.

Methodology:

- Sample Preparation: A hermetically sealed aluminum pan is prepared with a precise mass (typically 5-10 mg) of high-purity **Methyl 3-hydroxyhexanoate**. An identical empty pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium and sapphire).
- Measurement Procedure:
 - A baseline is established by running the empty sample and reference pans through the desired temperature program.
 - A sapphire standard is run under the same conditions to determine the instrument's heat flow response.
 - The sample is then analyzed using a three-step temperature program:
 1. Isothermal hold at the starting temperature (e.g., 298 K) for 5 minutes.
 2. Heating at a constant rate (e.g., 10 K/min) to the final temperature.
 3. Isothermal hold at the final temperature for 5 minutes.
- Data Analysis: The heat flow difference between the sample and the reference is used to calculate the heat capacity of the sample relative to the known heat capacity of the sapphire standard.

Bomb Calorimetry for Enthalpy of Combustion and Formation


Objective: To determine the standard enthalpy of combustion and subsequently calculate the standard enthalpy of formation of **Methyl 3-hydroxyhexanoate**.

Methodology:

- Sample Preparation: A known mass of **Methyl 3-hydroxyhexanoate** is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
- Combustion Process: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter containing a known mass of water. The sample is ignited by passing an electric current through a fuse wire.
- Temperature Measurement: The temperature of the water in the calorimeter is precisely monitored before, during, and after combustion to determine the temperature change (ΔT).
- Data Analysis:
 - The heat released by the combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).
 - Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
 - The standard enthalpy of combustion is calculated from the corrected heat release and the moles of sample combusted.
 - The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Relevant Biological Signaling Pathway

Methyl 3-hydroxyhexanoate, as a short-chain fatty acid ester, may interact with biological systems. Short-chain fatty acids are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43. The following diagram illustrates a simplified, representative signaling pathway that could be activated by the corresponding short-chain fatty acid.

[Click to download full resolution via product page](#)

Caption: A representative G-protein coupled receptor signaling pathway for short-chain fatty acids.

Computational Methodology for Thermodynamic Prediction

Logical Flow of Computational Prediction

The following diagram illustrates the general workflow for predicting thermodynamic properties using computational methods in the absence of experimental data.

[Click to download full resolution via product page](#)

Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Joback Group Contribution Method

The Joback method is a widely used group contribution technique for estimating the thermophysical properties of pure organic compounds. The method involves dissecting the molecule into its constituent functional groups and summing the contributions of each group to

predict various properties. For **Methyl 3-hydroxyhexanoate** (CH3CH2CH2CH(OH)CH2COOCH3), the relevant groups are:

- -CH₃: 2 groups
- -CH₂-: 2 groups
- >CH-: 1 group
- -OH (alcohol): 1 group
- -COO- (ester): 1 group

The predicted values in Table 2 were calculated by applying the specific summation formulas of the Joback method with the established contribution values for each of these groups.

Conclusion

This technical guide provides a consolidated resource for the thermodynamic properties of **Methyl 3-hydroxyhexanoate**. While experimental determination remains the gold standard, the presented physical data and computationally predicted thermodynamic properties offer valuable insights for researchers and professionals in chemistry and drug development. The outlined experimental protocols and the illustrative signaling pathway further equip the scientific community with the necessary tools and context for future investigations involving this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Methyl 3-hydroxyhexanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142731#thermodynamic-properties-of-methyl-3-hydroxyhexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com